
Kinetic Properties of Arthrobacter globiformis
Choline Oxidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Choline oxidase

Cat. No.: B13389393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic properties of choline
oxidase from the bacterium Arthrobacter globiformis. Choline oxidase is a flavoprotein that

plays a crucial role in the biosynthesis of glycine betaine, a potent osmoprotectant.

Understanding its kinetic behavior is essential for various applications, including the

development of biosensors, enzymatic synthesis of valuable compounds, and as a target for

drug development.

Core Kinetic Parameters
The catalytic efficiency and substrate affinity of Arthrob. globiformis choline oxidase have

been characterized by determining its key kinetic constants. These parameters are

summarized in the table below.
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Kinetic
Parameter

Substrate Value
Experimental
Conditions

Reference

Michaelis-

Menten Constant

(Km)

Choline 1.2 mM pH 7.5 [1][2]

Betaine

Aldehyde
8.7 mM pH 7.5 [1][2]

Betaine

Aldehyde
≤20 µM pH 7.0 [3]

Catalytic

Constant (kcat)
Choline 6.4 ± 0.3 s-1 pH 7.0

Betaine

Aldehyde
15.3 ± 2.5 s-1 pH 7.0

Betaine

Aldehyde
42 ± 2 s-1 pH 6.5

Betaine

Aldehyde
70 ± 1 s-1 pH 10.0

Optimal pH - 7.0 - 8.0 -

Optimal

Temperature
- 37 °C -

pH Stability - 7.5 - 9.0
37°C for 30

minutes

Thermal Stability -
Stable at 40°C

and below

pH 7.5 for 10

minutes

Substrate Specificity
Arthrobacter globiformis choline oxidase exhibits a high degree of specificity for its primary

substrates, choline and betaine aldehyde. The enzyme catalyzes the four-electron oxidation of

choline to glycine betaine, with betaine aldehyde as an intermediate. The relative reaction

velocities with various substrates are detailed in the table below.
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Substrate Relative Reaction Velocity (%)

Choline 100

Betaine Aldehyde 46

N,N-dimethylaminoethanol 5.2

Triethanolamine 2.6

Diethanolamine 0.8

Monoethanolamine 0

N-methylaminoethanol 0

Methanol 0

Ethanol 0

Propanol 0

Formaldehyde 0

Acetaldehyde 0

Propionaldehyde 0

Data from Ikuta et al., 1977.

Biochemical Pathway of Choline Oxidation
The enzymatic reaction catalyzed by choline oxidase from Arthrobacter globiformis is a two-

step oxidation process. In the first step, choline is oxidized to betaine aldehyde with the

concomitant reduction of the FAD cofactor. Molecular oxygen then reoxidizes the flavin,

producing hydrogen peroxide. The enzyme can then catalyze a second oxidation of the

intermediate, betaine aldehyde, to glycine betaine, again with the production of hydrogen

peroxide.

Choline Betaine Aldehyde

Choline Oxidase
+ O₂ → H₂O₂ Glycine Betaine

Choline Oxidase
+ O₂ + H₂O → H₂O₂
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Caption: Biochemical pathway of choline oxidation to glycine betaine.

Experimental Protocols
Purification of Choline Oxidase from Arthrobacter
globiformis
A common purification protocol for native choline oxidase involves the following steps:

Cell Culture and Harvest:Arthrobacter globiformis is cultured in a suitable medium and the

cells are harvested by centrifugation.

Cell Lysis: The harvested cells are resuspended in a buffer and lysed, for example, by

sonication, to release the intracellular contents.

Fractionation: The crude cell lysate is subjected to fractionation using acetone and

ammonium sulfate precipitation to enrich for the enzyme.

Chromatography: The enriched fraction is then subjected to a series of column

chromatography steps for further purification. This typically includes:

DEAE-cellulose chromatography: Anion-exchange chromatography to separate proteins

based on their net negative charge.

Sephadex G-200 gel filtration: Size-exclusion chromatography to separate proteins based

on their molecular size.

For recombinant choline oxidase expressed in E. coli, a simplified, single-step purification

using DEAE-Sepharose has been reported to yield a highly pure enzyme.

The following diagram illustrates a general workflow for the purification of native choline
oxidase.
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Caption: Purification workflow for native choline oxidase.

Enzyme Assay for Choline Oxidase Activity
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The activity of choline oxidase is typically determined by measuring the rate of hydrogen

peroxide (H₂O₂) production. A common method is a coupled spectrophotometric assay.

Principle:

The H₂O₂ produced in the choline oxidase-catalyzed reaction is used by horseradish

peroxidase (POD) to oxidize a chromogenic substrate, leading to a colored product that can be

measured spectrophotometrically. A common chromogenic system is 4-aminoantipyrine and

phenol, which forms a quinoneimine dye with an absorbance maximum around 500 nm.

Reaction Scheme:

Choline + O₂ --(Choline Oxidase)--> Betaine Aldehyde + H₂O₂

Betaine Aldehyde + O₂ + H₂O --(Choline Oxidase)--> Betaine + H₂O₂

2H₂O₂ + 4-Aminoantipyrine + Phenol --(Peroxidase)--> Quinoneimine dye + 4H₂O

Reagents:

Tris-HCl buffer (e.g., 100 mM, pH 8.0 at 37°C)

Choline chloride solution (e.g., 2.1% (w/v) in buffer)

4-Aminoantipyrine solution (e.g., 1% (w/v))

Phenol solution (e.g., 1% (w/v))

Peroxidase (POD) solution

Choline oxidase enzyme solution (appropriately diluted)

Procedure:

Prepare a reaction cocktail containing the buffer, choline chloride, 4-aminoantipyrine, phenol,

and peroxidase.

Initiate the reaction by adding the choline oxidase enzyme solution.
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Monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

Unit Definition:

One unit of choline oxidase activity is defined as the amount of enzyme that catalyzes the

formation of 1.0 µmole of H₂O₂ from the oxidation of 1.0 µmole of choline to betaine aldehyde

per minute at pH 8.0 and 37°C.

The following diagram illustrates the workflow of the coupled enzyme assay.

Prepare Reaction Cocktail
(Buffer, Choline, 4-AAP, Phenol, POD)

Add Choline Oxidase
to Initiate Reaction

Monitor Absorbance Increase
at 500 nm

Calculate Reaction Rate
(ΔAbs/min)

Determine Enzyme Activity
(Units/mL)

Click to download full resolution via product page

Caption: Workflow for a coupled spectrophotometric enzyme assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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